1-Azaspiro[4.4]nonan-2-one
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems, chemical compounds characterized by two rings connected through a single shared atom, are of increasing importance in modern chemical research, particularly in the field of drug discovery. tandfonline.combldpharm.com The defining feature of these systems is their inherent three-dimensionality, which allows for the projection of functional groups in a well-defined spatial arrangement. tandfonline.com This contrasts with the often flat, two-dimensional nature of many traditional aromatic and heteroaromatic scaffolds. tandfonline.com
The rigid or conformationally restricted nature of spirocycles, especially those with smaller ring sizes, reduces the entropic penalty associated with a ligand binding to its biological target, which can lead to more potent interactions. nih.gov This structural rigidity and predictable geometry are highly advantageous for structure-based drug design. tandfonline.com Furthermore, the incorporation of spirocyclic motifs, which are rich in sp³-hybridized carbon atoms, has been shown to improve critical physicochemical and pharmacokinetic properties of drug candidates. bldpharm.comnih.gov Research indicates that increasing the fraction of sp³ carbons can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all of which are desirable attributes for successful therapeutic agents. bldpharm.comtandfonline.com
The prevalence of spirocyclic systems is not limited to synthetic chemistry; they are also found in a variety of natural products that have evolved to interact with biological systems like proteins. tandfonline.comresearchgate.net The successful clinical use of spirocyclic natural products underscores their therapeutic potential and provides a strong rationale for their continued exploration by medicinal chemists. tandfonline.com As synthetic methodologies advance, the accessibility of diverse spirocyclic building blocks is expanding, enabling chemists to address complex challenges in drug discovery, from enhancing potency and selectivity to optimizing drug-like properties. nih.govresearchgate.net
Overview of 1-Azaspiro[4.4]nonan-2-one as a Core Spirocyclic Lactam Scaffold for Research
Within the broad class of spirocycles, this compound holds a notable position as a core scaffold for research. It is a spirocyclic γ-lactam, meaning it contains a five-membered cyclic amide ring fused in a spiro fashion to another five-membered ring. nih.gov Lactams are recognized as significant heterocycles in medicinal chemistry, valued both as components of natural products and drugs and as versatile building blocks for synthesizing new compounds. nih.gov The combination of a lactam with a spirocyclic framework in this compound creates a unique and rigid three-dimensional structure that is attractive for molecular design. nih.gov
The fundamental skeleton of this compound is the 1-azaspiro[4.4]nonane ring system. nih.govacs.org This particular scaffold is the core polycyclic structure of the Cephalotaxus alkaloids, a class of natural products that have demonstrated significant antiproliferative activities against cancer cells. nih.govacs.org A prominent example is homoharringtonine, an ester derivative of the alkaloid cephalotaxine (B1668394), which has been approved for the treatment of chronic myeloid leukemia. acs.org
Beyond its presence in natural products, the 1-azaspiro[4.4]nonane skeleton is a key building block in synthetic chemistry for generating libraries of novel compounds. nih.govacs.org Researchers utilize this scaffold to develop derivatives with a range of biological activities, including potential inhibitors of the hepatitis C virus and agonists for nicotinic acetylcholine (B1216132) receptors. nih.gov The development of efficient synthetic routes, such as domino radical bicyclization, has made it more feasible to construct the 1-azaspiro[4.4]nonane core, facilitating further exploration of its chemical and biological potential. nih.govacs.orgacs.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Structure | Spirocyclic γ-lactam |
Table 2: Examples of Bioactive Compounds Featuring the 1-Azaspiro[4.4]nonane Skeleton
| Compound/Derivative Class | Biological Activity/Significance | Reference |
|---|---|---|
| Homoharringtonine | Approved drug for chronic myeloid leukemia; potent antiproliferative activity. | acs.org |
| Cephalotaxine | Parent alkaloid of the Cephalotaxus series, containing the core 1-azaspiro[4.4]nonane system. | nih.govacs.org |
| Synthetic Derivatives | Investigated as inhibitors of the hepatitis C virus. | nih.gov |
| Synthetic Derivatives | Studied as agonists of nicotinic acetylcholine receptors (mAChR). | nih.gov |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Cephalotaxine |
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.4]nonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-3-6-8(9-7)4-1-2-5-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZSPXXAYFKIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 1 Azaspiro 4.4 Nonan 2 One
Transformations of the Carbonyl Group within the Lactam Ring
The carbonyl group in the γ-lactam ring of 1-Azaspiro[4.4]nonan-2-one is a key site for chemical modifications, particularly reduction reactions.
The reduction of the amide carbonyl group in this compound to a methylene (B1212753) group is a fundamental transformation that converts the lactam into the corresponding saturated bicyclic amine, 1-Azaspiro[4.4]nonane. This reaction is typically achieved using powerful reducing agents, with Lithium Aluminium Hydride (LiAlH4) being the most common and effective reagent for this purpose. masterorganicchemistry.comucalgary.ca Unlike less reactive hydrides such as sodium borohydride, LiAlH4 is capable of reducing the resonance-stabilized amide bond. ucalgary.cayoutube.com
The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of a tetrahedral intermediate. ucalgary.ca Subsequent elimination of an oxygen-metal species leads to the formation of a reactive iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the final amine product. ucalgary.ca This transformation is significant as it provides access to the 1-Azaspiro[4.4]nonane skeleton, which is a core structure in various biologically active compounds, including several alkaloids. nih.govacs.org
| Reagent | Solvent | General Outcome |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH4) | Ethereal solvents (e.g., Diethyl ether, THF) | Complete reduction of the carbonyl to a methylene group, forming 1-Azaspiro[4.4]nonane. masterorganicchemistry.comucalgary.ca |
| Sodium Borohydride (NaBH4) | Protic solvents (e.g., Ethanol, Methanol) | Generally unreactive towards amides/lactams. ucalgary.ca |
The direct oxidation of the carbonyl group within the lactam ring of this compound is not a commonly reported or synthetically viable transformation. The carbonyl carbon is already in a high oxidation state (+3), and further oxidation is generally unfavorable. Instead, oxidation reactions involving spirocyclic pyrrolidinone scaffolds typically occur at other positions on the ring if suitable activating groups are present. For instance, visible-light-induced protocols have been developed for the synthesis of gem-difluorinated spiro-γ-lactam oxindoles through a process involving sequential dearomatization, hydroxylation, and oxidation, but this applies to a different and more complex system. nih.gov For this compound itself, the literature does not provide specific examples of oxidation at the carbonyl moiety.
Reactivity and Functionalization of the Nitrogen Atom
The nitrogen atom of the lactam is a versatile site for functionalization, allowing for the introduction of various substituents and the formation of new derivatives, including stable radicals and precursors to N-heterocyclic carbenes.
The nitrogen atom in this compound, being part of a secondary amide, is weakly acidic and can be deprotonated by a strong base to form a lactamate anion. This anion is a potent nucleophile and can readily participate in nucleophilic substitution reactions with various electrophiles. This allows for the straightforward introduction of alkyl, acyl, and other functional groups at the nitrogen position.
Common transformations include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) to yield N-alkylated 1-Azaspiro[4.4]nonan-2-ones.
N-Acylation: Treatment with acyl chlorides or anhydrides to produce N-acylated derivatives. These derivatives can serve as important intermediates in organic synthesis.
While specific examples for this compound are not extensively detailed, these reactions are fundamental to lactam chemistry.
The corresponding saturated amine, 1-Azaspiro[4.4]nonane (obtained from the reduction of this compound), can be oxidized to form a stable nitroxide radical, specifically a 1-Azaspiro[4.4]nonan-1-oxyl derivative. The synthesis of such sterically shielded pyrrolidine (B122466) nitroxides has been reported, often starting from related 1-pyrroline (B1209420) N-oxides. nih.gov The oxidation of the secondary amine functionality is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.org
Spirocyclic nitroxides are of particular interest due to their enhanced stability. nih.gov The introduction of a spirocyclic moiety at the α-carbon to the nitroxide group contributes to this stability, making them resistant to bioreduction. nih.gov While linear alkyl substituents can have a more significant effect on reduction rates, spirocyclic nitroxides exhibit longer spin relaxation times, which is advantageous for structural studies using techniques like PELDOR or DQC. nih.gov The stability of these nitroxides is a key feature, with some studies showing they have a higher resistance to reduction compared to other nitroxides. nih.gov
| Property | Description | Reference |
|---|---|---|
| Synthesis | Oxidation of the corresponding secondary amine (1-Azaspiro[4.4]nonane) with reagents like m-CPBA. | beilstein-journals.org |
| Stability | Sterically shielded, showing high resistance to bioreduction. | nih.gov |
| Spectroscopic Properties | Exhibit long spin relaxation times, useful for EPR-based structural studies. | nih.gov |
The conversion of this compound into a precursor for an N-heterocyclic carbene (NHC) is a plausible, albeit multi-step, synthetic pathway that is not explicitly described for this specific molecule in the literature. NHCs are a class of stable carbenes that have found widespread use as ligands in transition metal catalysis and as organocatalysts. e-bookshelf.deethz.ch
A hypothetical route to an NHC precursor from this compound would likely involve the following key steps:
Reduction of the Lactam: The initial step would be the reduction of the carbonyl group to a methylene group using a strong reducing agent like LiAlH4, as previously discussed, to form 1-Azaspiro[4.4]nonane.
Introduction of a Second Nitrogen Atom: The resulting cyclic secondary amine would need to be converted into a vicinal diamine. This is a non-trivial transformation and would require a specific synthetic strategy.
Cyclization to form the NHC Precursor: The resulting diamine could then be reacted with a one-carbon electrophile, such as triethyl orthoformate or a formamidine (B1211174) equivalent, to construct the five-membered imidazolinium or related heterocyclic ring that is the core of the NHC precursor.
This synthetic sequence is based on general methodologies for the preparation of NHC precursors, which often involve the cyclization of a diamine with a suitable C1 building block. nih.gov
Ring Modification and Expansion Reactions
The modification of the core structure of this compound, particularly through ring expansion, represents a sophisticated strategy for the synthesis of novel bicyclic nitrogen-containing heterocycles. These reactions leverage the inherent reactivity of the lactam functionality or its ketone precursors to create larger ring systems, which are of significant interest in medicinal chemistry and natural product synthesis. Key methodologies for achieving such transformations include the Schmidt reaction, Beckmann rearrangement, and Baeyer-Villiger oxidation, each offering a distinct pathway to expanded lactam structures.
Schmidt Reaction
The Schmidt reaction is a powerful tool in organic synthesis for converting ketones into amides or lactams through the action of hydrazoic acid (HN₃) or an alkyl azide (B81097) under acidic conditions. libretexts.orgwikipedia.org The intramolecular version of this reaction is particularly valuable for constructing complex nitrogen-containing bicyclic systems from azido (B1232118) ketones. chimia.ch
In the context of the this compound scaffold, an appropriately substituted spirocyclic azido ketone could serve as a precursor for a ring expansion reaction. The reaction proceeds via the addition of the azide to the protonated carbonyl group, followed by a rearrangement where one of the alkyl groups migrates to the nitrogen atom with the concurrent expulsion of dinitrogen gas (N₂). wikipedia.org The regioselectivity of the migration is a critical aspect, often influenced by steric and electronic factors of the migrating groups. libretexts.org For instance, the intramolecular Schmidt reaction of an azido ketone can lead to the formation of bridged bicyclic lactams. nih.gov
Table 1: Intramolecular Schmidt Reaction for Spirocyclic Lactam Synthesis
| Precursor | Reaction | Conditions | Product Type | Key Features |
|---|---|---|---|---|
| Spirocyclic Azido Ketone | Intramolecular Schmidt Reaction | Acid catalyst (e.g., TFA, H₂SO₄) | Ring-expanded bicyclic lactam | Forms a new C-N bond with loss of N₂. wikipedia.org |
| 3-(Azidoethyl)cyclopentanone | Intramolecular Schmidt Reaction | Acid | Bridged/Fused Bicyclic Lactams | Regioselectivity can be controlled by substituents. nih.govrsc.org |
This table illustrates the general application of the Schmidt reaction for synthesizing bicyclic lactams from cyclic ketone precursors.
Research by Aubé and coworkers demonstrated the successful application of the intramolecular Schmidt reaction for the synthesis of complex alkaloids containing spirocyclic systems. chimia.ch By treating a spirocyclic azidoketone with trifluoroacetic acid, they achieved a high-yield conversion to the corresponding lactam. chimia.ch This strategy highlights the potential for transforming precursors of this compound into more complex, ring-expanded architectures.
Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. masterorganicchemistry.com This acid-catalyzed rearrangement is conceptually similar to the Schmidt reaction and serves as another effective method for ring expansion. libretexts.org The process involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com
For the synthesis of an expanded lactam from a this compound framework, one would start with the corresponding spirocyclic ketone. This ketone is first converted to its oxime derivative by reacting with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or a Lewis acid) induces the rearrangement, leading to the insertion of the nitrogen atom into the carbocyclic ring and the formation of a larger lactam.
Table 2: Beckmann Rearrangement for Ring Expansion
| Precursor | Reaction | Conditions | Product Type | Key Features |
|---|---|---|---|---|
| Spirocyclic Ketone Oxime | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PPA) | Ring-expanded Lactam | Migration of the group anti-periplanar to the oxime's leaving group. masterorganicchemistry.com |
This table summarizes the Beckmann rearrangement as a strategy for expanding the ring of a cyclic ketone precursor to a lactam.
The choice of migrating group is determined by the stereochemistry of the oxime. This stereochemical control is a key feature of the Beckmann rearrangement, allowing for potentially high regioselectivity in the ring expansion process.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a well-established method for the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting cyclic ketones into lactones. organic-chemistry.orgresearchgate.net This reaction is typically carried out using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. nih.gov While the classic Baeyer-Villiger reaction produces lactones (oxygen-containing rings), its principles can be extended to the synthesis of lactams in certain contexts.
When applied to a spirocyclic ketone precursor of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom into the carbocyclic ring adjacent to the carbonyl group, yielding a spirocyclic lactone. The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom generally migrating preferentially. organic-chemistry.org
Table 3: Baeyer-Villiger Oxidation for Spirocyclic Ketone Modification
This table outlines the Baeyer-Villiger oxidation of a cyclic ketone, a reaction that modifies the carbocyclic ring to form a lactone.
This transformation, while not directly producing a larger nitrogen-containing ring from the lactam itself, represents a significant modification of the spirocyclic skeleton. The resulting spiro-lactone could then serve as a versatile intermediate for further derivatization, including potential conversion to a lactam through subsequent chemical steps. The utility of this reaction in creating key intermediates for natural product synthesis has been widely demonstrated. nih.gov
Advanced Spectroscopic and Analytical Characterization of 1 Azaspiro 4.4 Nonan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 1-Azaspiro[4.4]nonan-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The 1D NMR spectra, specifically ¹H and ¹³C NMR, provide the fundamental information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of the this compound scaffold is characterized by signals corresponding to the protons of the two rings. The protons on the cyclopentane (B165970) ring and the pyrrolidinone ring typically appear as complex multiplets in the aliphatic region (approx. 1.5–3.5 ppm). The N-H proton of the lactam functionality usually presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. A key diagnostic signal is the resonance of the carbonyl carbon (C=O) of the lactam, which appears significantly downfield (typically δ > 170 ppm). The spiro carbon atom, being a quaternary center, is also a characteristic feature, though its signal can sometimes be of lower intensity. For substituted derivatives, the chemical shifts of carbons and their attached protons are altered, providing clear evidence of the substituent's position and electronic influence. bas.bg
Representative NMR Data for a Substituted 1-Azaspiro[4.4]nonane Derivative
The following table is based on reported data for analogous spiro-lactam structures and serves as a representative example.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~171-175 |
| Spiro-C | - | ~72-74 |
| N-H | ~8.0-8.6 (broad s) | - |
| CH₂ (ring) | ~1.6-3.5 (m) | ~25-65 |
| CH (ring) | ~1.6-3.5 (m) | ~25-65 |
Note: 's' denotes singlet, 'm' denotes multiplet. Chemical shifts are highly dependent on the specific substituents and solvent used. bas.bg
While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the complex connectivity and determining the stereochemistry of the spirocyclic system.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within each ring system. It is instrumental in tracing the spin systems of the cyclopentane and pyrrolidinone moieties. bas.bg
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of a proton signal to its corresponding carbon signal. bas.bg
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity around quaternary centers, such as the spiro carbon and the carbonyl carbon, piecing together the entire molecular framework. bas.bg
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, NOESY is invaluable. It identifies protons that are close in space, regardless of whether they are connected through bonds. In the context of this compound derivatives, NOESY experiments can distinguish between cis and trans diastereomers by revealing key spatial correlations between protons on the two different rings. For instance, the observation of a NOE between specific protons across the spiro junction can confirm a trans configuration. acs.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for lactams include alpha-cleavage adjacent to the carbonyl group and ring-opening reactions. For the this compound core, cleavage of the cyclopentane ring is a likely fragmentation pathway. Analysis of the resulting fragment ions helps to confirm the presence of the spirocyclic core. In many cases, the molecular ion ([M]+) or a protonated molecule ([M+H]+) is observed as the base peak or a prominent peak in the spectrum. uni.luuni.lu
**Predicted Mass Spectrometry Adducts for a Related Structure: 1-Azaspiro[4.4]nonane-2,4-dione (C₈H₁₁NO₂) **
This data is based on computational predictions for a closely related analog and illustrates typical adducts observed in ESI-MS. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.08626 |
| [M+Na]⁺ | 176.06820 |
| [M+K]⁺ | 192.04214 |
| [M-H]⁻ | 152.07170 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to molecules containing unpaired electrons. While this compound itself is not a radical and therefore EPR-silent, this technique would be essential for characterizing its radical derivatives, such as nitroxide spin labels.
If a nitroxide radical were incorporated into the this compound framework, EPR spectroscopy would provide detailed information about the electronic environment of the unpaired electron. The hyperfine coupling constants in the EPR spectrum would reveal the interaction of the electron with nearby magnetic nuclei (e.g., ¹⁴N), and the g-factor would be characteristic of the radical type. This analysis would be crucial for studying the dynamics and local environment of these molecules in biological systems or materials science applications.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the absolute configuration in the solid state. For chiral derivatives of this compound, this technique is the gold standard for determining the precise three-dimensional arrangement of atoms.
The analysis of a suitable single crystal reveals the unit cell dimensions, space group, and the exact conformation adopted by the molecule in the crystal lattice. This has been successfully used to characterize derivatives of the 1-azaspiro[4.4]nonane skeleton, confirming the relative stereochemistry (e.g., trans configuration) established by other methods like NOESY. acs.org The resulting crystal structure provides a complete and high-resolution picture of the molecule, serving as a final confirmation of its synthesis and stereochemical outcome.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides diagnostic absorption bands that confirm the presence of the core structural components.
The most prominent and easily identifiable peak is the strong carbonyl (C=O) stretching vibration of the five-membered lactam ring (γ-lactam). This typically appears in the region of 1670–1750 cm⁻¹. Other characteristic absorptions include the N-H stretch of the lactam, which is usually observed as a medium-to-strong band around 3200 cm⁻¹, and the C-H stretching vibrations of the aliphatic CH₂ groups, which appear just below 3000 cm⁻¹. The presence and specific positions of these bands provide quick and reliable confirmation that the desired spiro-lactam scaffold has been successfully synthesized. bas.bg
Computational and Theoretical Investigations of 1 Azaspiro 4.4 Nonan 2 One
Quantum Chemical Calculations for Reaction Mechanisms and Stereochemical Outcomes
Quantum chemical calculations are powerful tools for elucidating the complex mechanisms of chemical reactions and predicting their stereochemical outcomes. nih.gov For the 1-azaspiro[4.4]nonane skeleton, these calculations are particularly valuable for understanding the formation of the spirocyclic system. A key synthetic route to 1-azaspiro[4.4]nonane derivatives is the domino radical bicyclization. acs.orgnih.gov This process involves the formation of an aryl radical, followed by an intramolecular 5-exo-trig cyclization onto an imino function to generate an alkoxyaminyl radical. nih.gov This intermediate is then captured intramolecularly by a double bond to form the azaspiro[4.4]nonane core. nih.gov
The reaction typically yields a mixture of diastereomers, with a notable preference for the trans configuration. nih.govnih.gov While experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to confirm the final stereochemistry, quantum chemical calculations can model the transition states of the cyclization steps. nih.gov By comparing the activation energies of the transition states leading to the cis and trans isomers, researchers can computationally predict and rationalize the observed diastereoselectivity. For instance, the increased steric hindrance in the transition state leading to the cis product would result in a higher activation energy, making the formation of the trans product more favorable.
Another relevant reaction is the Curtius rearrangement, which has been employed as a key step in the enantioselective synthesis of the related (R)-1-azaspiro[4.4]nonane-2,6-dione. researchgate.net Quantum chemical calculations are instrumental in studying the concerted mechanism of this rearrangement, ensuring the stereochemical integrity of the migrating group is retained, which is critical for asymmetric synthesis. researchgate.net
Molecular Modeling and Docking Studies for Biological Interactions
The 1-azaspiro[4.4]nonane framework is a core component of various Cephalotaxus alkaloids, which are known for their potent antiproliferative activities against cancer cells. nih.gov For example, homoharringtonine, an ester derivative of the 1-azaspiro[4.4]nonane-containing alkaloid cephalotaxine (B1668394), is approved for the treatment of chronic myeloid leukemia. nih.gov Furthermore, derivatives of this spiro system have shown significant biological activity, including the inhibition of the hepatitis C virus and acting as agonists for nicotinic acetylcholine (B1216132) receptors. nih.govacs.org
Given this biological relevance, molecular modeling and docking studies are essential for understanding how these compounds interact with their biological targets. nih.gov These computational techniques can predict the binding orientation and affinity of a ligand (the spiro compound) within the active site of a target protein. By analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, researchers can develop a structure-activity relationship (SAR). This understanding is crucial for the rational design of new, more potent, and selective analogs for therapeutic use. nih.gov Although specific docking studies on 1-azaspiro[4.4]nonan-2-one are not extensively documented in the literature, the established biological activities of its derivatives make it a prime candidate for such computational investigation against relevant protein targets. nih.govnih.gov
Table 1: Known Biological Activities of 1-Azaspiro[4.4]nonane Derivatives
| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |
|---|---|---|
| Cephalotaxus Alkaloids | Antiproliferative | Oncology nih.gov |
| General Derivatives | Hepatitis C Virus Inhibition | Antiviral nih.govacs.org |
| General Derivatives | Nicotinic Acetylcholine Receptor (nAChR) Agonism | Neurology nih.govacs.org |
Prediction of Molecular Descriptors and Conformational Analysis
Molecular descriptors are numerical values that characterize the properties of a molecule, such as its lipophilicity (e.g., XlogP), size, and electronic features. uni.lu These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies and for predicting the ADME (absorption, distribution, metabolism, and excretion) properties of potential drug candidates. Computational methods can quickly and efficiently calculate a wide range of these descriptors for virtual screening and lead optimization.
Table 2: Experimental Methods for Conformational Analysis of 1-Azaspiro[4.4]nonane Derivatives
| Technique | Information Obtained | Reference |
|---|---|---|
| NOESY-2D | Assignment of trans/cis configuration through space proton-proton correlations. | nih.gov |
| 1H,1H-COSY | Proton-proton coupling correlations to establish spin systems. | beilstein-journals.org |
| 1H,13C-HSQC/HMBC | One-bond and long-range proton-carbon correlations for unambiguous structure assignment. | beilstein-journals.org |
Density Functional Theory (DFT) Applications in Reaction Pathway Analysis
Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the electronic structure of molecules and analyzing reaction pathways. DFT calculations can provide detailed insights into the mechanisms of complex organic reactions, such as the domino radical bicyclization used to synthesize the 1-azaspiro[4.4]nonane skeleton. acs.orgnih.gov
For this specific reaction, DFT could be applied to:
Model the reactants, intermediates, transition states, and products along the reaction coordinate.
Calculate the activation energies for key steps, such as the initial aryl radical formation, the 5-exo-trig cyclization, and the final ring-closing step. This allows for the identification of the rate-determining step of the reaction.
Investigate competing reaction pathways. For example, DFT can help explain why the 5-exo-trig cyclization is favored over a potential 6-endo-trig pathway.
Rationalize the observed stereoselectivity. By calculating the energies of the transition states leading to the cis and trans diastereomers, DFT can provide a quantitative explanation for the preference for the trans product. nih.gov The use of different radical initiators, such as AIBN and Et₃B, can lead to improved diastereoselectivity, an effect that could be explored and explained through DFT modeling of the initiator's interaction with the reaction intermediates. nih.gov
While specific DFT studies on the reaction pathways to this compound are not prominently featured in the reviewed literature, the complexity of its synthesis and the importance of its stereochemistry make it an ideal system for such theoretical analysis.
Academic Research Applications and Chemical Biology Significance of 1 Azaspiro 4.4 Nonan 2 One Derivatives
Role as Versatile Synthetic Building Blocks in Complex Molecule Synthesis
The 1-azaspiro[4.4]nonane ring system is a cornerstone in the architecture of several biologically potent natural products, solidifying its importance as a versatile synthetic building block. nih.gov This spirocyclic framework is famously the polycyclic core of the Cephalotaxus alkaloids, a class of compounds that have demonstrated significant antiproliferative activities against cancer cells. nih.gov
A prominent member of this family, homoharringtonine, which is an ester derivative of the parent alkaloid cephalotaxine (B1668394), has been approved for the treatment of chronic myeloid leukemia. nih.gov The therapeutic success of these alkaloids has spurred considerable interest in developing efficient synthetic routes to the 1-azaspiro[4.4]nonane skeleton. Researchers have developed various methodologies, including domino radical bicyclization, to construct this complex scaffold in moderate yields. nih.govnih.gov These synthetic strategies involve the formation and capture of alkoxyaminyl radicals and can be initiated by reagents such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B). nih.govnih.gov The ability to synthesize this core structure efficiently allows chemists to create a diverse library of derivatives for further investigation in drug discovery and chemical biology.
Development of Organocatalysts, particularly N-Heterocyclic Carbenes (NHCs)
Based on a review of the current scientific literature, derivatives of 1-azaspiro[4.4]nonan-2-one are not prominently featured in the development of organocatalysts. Specifically, their application in the formation of N-Heterocyclic Carbenes (NHCs) is not a widely documented area of research. The primary focus of research on this scaffold has been its integration into biologically active molecules.
Research in Chemical Biology and Medicinal Chemistry
The unique three-dimensional structure of this compound derivatives makes them valuable tools in chemical biology and medicinal chemistry, where they are used to probe biological systems and serve as scaffolds for drug candidates.
Application in Spin Labeling Techniques for Investigating Protein Dynamics and Structure
Certain derivatives of the 1-azaspiro[4.4]nonane skeleton are crucial in the field of biophysical chemistry, particularly as spin labels. For instance, (5R(S),6R(S))-2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonane-1-oxyl is a stable nitroxide radical. nih.gov Stable radicals like this are paramount for spin labeling, a technique used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. By attaching these spin labels to specific sites on a protein or other biomolecule, researchers can gain insights into the structure, dynamics, and conformational changes of these complex systems at a molecular level.
Investigation of Interactions with Biological Targets (e.g., Enzyme Inhibitors, Receptor Ligands)
Derivatives of 1-azaspiro[4.4]nonane have been identified as potent modulators of various biological targets. nih.govacs.org Research has demonstrated that compounds incorporating this scaffold exhibit significant biological activities, highlighting their potential as therapeutic agents. nih.gov These activities include the inhibition of viral enzymes and interaction with receptors in the nervous system.
Specific examples of their biological interactions are detailed in the table below.
| Derivative Class | Biological Target | Observed Effect | Reference |
| 1-Azaspiro[4.4]nonane derivatives | Hepatitis C Virus | Inhibition | nih.govacs.org |
| 1-Azaspiro[4.4]nonane derivatives | Nicotinic Acetylcholine (B1216132) Receptors (mAChR) | Agonism | nih.govacs.org |
These findings underscore the capacity of the 1-azaspiro[4.4]nonane framework to serve as a platform for designing specific inhibitors and receptor ligands.
Structure-Activity Relationship (SAR) Studies in Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound to enhance its potency and selectivity while minimizing side effects. The diverse biological activities observed for different 1-azaspiro[4.4]nonane derivatives are a direct consequence of their specific structural features, making this class of compounds a rich area for SAR exploration.
The Cephalotaxus alkaloids serve as a classic example. The parent compound, cephalotaxine, contains the core 1-azaspiro[4.4]nonane skeleton. Modifications to this core, particularly at the ester side chain, have led to the development of analogs like homoharringtonine with significantly enhanced anticancer activity. nih.gov This progression from a natural product to a clinically approved drug exemplifies how SAR studies, which explore the impact of structural changes on biological function, are pivotal in medicinal chemistry. The synthesis of various diastereomers and substituted analogs allows researchers to map the chemical space and identify the key structural features required for a desired biological effect. nih.gov
| Compound | Key Structural Feature | Primary Biological Activity |
| Cephalotaxine | Parent alkaloid with 1-azaspiro[4.4]nonane core | Anticancer |
| Homoharringtonine | Ester derivative of cephalotaxine | Potent anticancer (approved for CML) |
Material Science Research and Development
An extensive review of the available research literature indicates that this compound and its derivatives have not been a significant focus of research and development in the field of material science. The scientific community has primarily concentrated on the biomedical and synthetic applications of this particular spirocyclic system.
Functional Materials Development (e.g., Ionic Liquids, Polymers)
Applications in Natural Product Synthesis and Analogue Development (e.g., Cephalotaxine Core)
The 1-azaspiro[4.4]nonane ring system is a crucial structural motif present in a variety of biologically active natural products, most notably the Cephalotaxus alkaloids. nih.govacs.org The parent compound of this family, Cephalotaxine, and its ester derivatives exhibit significant anticancer and antileukemic properties. nih.govacs.org This has made the 1-azaspiro[4.4]nonane skeleton a highly attractive target for synthetic organic chemists, leading to the development of numerous strategies for its construction as a key step in the total synthesis of Cephalotaxine and its analogues. nih.govresearchgate.net
The development of synthetic routes to the 1-azaspiro[4.4]nonane core is central to accessing these complex natural products and creating novel analogues for structure-activity relationship studies. Research has focused on efficient and stereoselective methods to construct the quaternary spirocyclic center.
One successful approach involves a domino radical bicyclization of appropriately designed O-benzyl oxime ethers. nih.govnih.gov This method utilizes radical initiators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) to initiate a cascade of reactions that form the two rings of the spiro-core in a single step, yielding the 1-azaspiro[4.4]nonane skeleton in moderate yields as a mixture of diastereomers. nih.govnih.gov
Another strategy employs a nitroso-ene cyclization to rapidly assemble the 1-azaspiro[4.4]nonane framework. researchgate.net This method has been effectively integrated into a modular synthesis of (±)-cephalotaxine, demonstrating its utility in building the key structural motif from commercially available starting materials. researchgate.net
Enantioselective syntheses have also been developed to access specific stereoisomers, which is critical as the biological activity of Cephalotaxine esters is highly dependent on their stereochemistry. One such synthesis of an advanced intermediate, (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, utilizes a Curtius rearrangement as the key step to install the nitrogen atom at the quaternary carbon center with high stereochemical fidelity.
The table below summarizes various synthetic strategies documented for the construction of the 1-azaspiro[4.4]nonane core, highlighting the diversity of chemical reactions employed to achieve this pivotal synthetic goal.
Table 1: Synthetic Strategies for the 1-Azaspiro[4.4]nonane Core for Cephalotaxine Synthesis
| Synthetic Strategy | Key Reaction Type | Precursor/Starting Material | Reported Yield |
|---|---|---|---|
| Domino Radical Bicyclization | Radical Cyclization | O-benzyl oxime ethers with an alkenyl moiety | 11–67% |
| Nitroso-Ene Cyclization | Pericyclic Reaction | Precursors derived from 1,2-epoxycyclopentane | Not specified in abstract |
These synthetic endeavors not only provide access to Cephalotaxine and its derivatives but also pave the way for the creation of novel analogues with potentially improved therapeutic properties. The this compound moiety and its related structures continue to be a significant focus in the field of natural product synthesis and medicinal chemistry. nih.govacs.org
Future Directions and Emerging Research Avenues for 1 Azaspiro 4.4 Nonan 2 One
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to the 1-azaspiro[4.4]nonane skeleton is a cornerstone of future research. While various strategies have been employed, there is a continuous drive to improve yield, reduce step count, and control stereochemistry with greater precision.
One promising approach lies in the refinement of domino radical bicyclization reactions . Recent studies have demonstrated the feasibility of constructing the 1-azaspiro[4.4]nonane framework through such a cascade, involving the formation and capture of alkoxyaminyl radicals. acs.orgnih.govnih.gov Future work will likely focus on optimizing these processes by exploring a wider range of radical precursors and initiators to improve yields, which currently range from 11-67%, and to enhance diastereoselectivity. acs.orgnih.govnih.gov The use of milder and more selective radical initiators could also broaden the functional group tolerance of these reactions, allowing for the synthesis of more complex and decorated spirocycles.
Furthermore, the exploration of phosphine-catalyzed [3+2]-cycloaddition reactions presents another exciting frontier. While this methodology has been successfully applied to the synthesis of the isomeric 2-azaspiro[4.4]nonan-1-ones, its adaptation for the synthesis of 1-Azaspiro[4.4]nonan-2-one is a logical and compelling next step. This approach offers the potential for high atom economy and the introduction of diverse functionalities.
| Synthetic Strategy | Key Features | Potential for Improvement |
| Domino Radical Bicyclization | Cascade reaction, formation of multiple bonds in one pot. | Higher yields, improved diastereoselectivity, broader substrate scope. |
| Phosphine-Catalyzed [3+2]-Cycloaddition | High atom economy, potential for diverse functionalization. | Adaptation for the synthesis of the this compound isomer. |
| N-Acyliminium Ion Spirocyclization | Good diastereoselectivity. | Broader applicability and simplification of precursor synthesis. clockss.org |
Advanced Functionalization for Tailored Molecular Design
The ability to precisely modify the this compound core is crucial for its application in drug discovery and materials science. Future research will undoubtedly focus on developing novel methodologies for the selective functionalization of this scaffold.
Given the presence of the lactam moiety, research into the selective C-H functionalization of the pyrrolidinone ring is a particularly attractive area. Electrochemical methods, for instance, have been shown to enable the α-amidoalkylation of γ-lactams through a hydrogen atom transfer mechanism, allowing for the introduction of various substituents. acs.org Applying such techniques to this compound could provide a direct route to novel derivatives with tailored properties.
Moreover, the development of methods for the derivatization of the cyclopentane (B165970) ring will be equally important. This could involve the introduction of functional groups that can modulate the steric and electronic properties of the molecule, or act as handles for further conjugation to other molecular entities. Strategies such as stereoselective formal [3+2] cycloaddition reactions to build up a functionalized spiro-γ-lactam core are being explored for related systems and could be adapted for this purpose. nih.gov
Deeper Elucidation of Reaction Mechanisms through Advanced Computational Tools
A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is paramount for the rational design of more efficient and selective catalysts and reaction conditions. The use of advanced computational tools, such as Density Functional Theory (DFT) , will be instrumental in achieving this goal.
For instance, DFT calculations can provide valuable insights into the transition states and reaction intermediates of complex multi-step processes like domino radical cyclizations and phosphine-catalyzed cycloadditions. nih.govresearchgate.net By modeling these reactions, researchers can predict the stereochemical outcomes, identify rate-determining steps, and understand the role of catalysts and additives at a molecular level. This knowledge can then be used to guide experimental work, leading to the development of more robust and predictable synthetic methods.
Computational studies can also aid in the design of novel catalysts. By simulating the interaction of different catalyst structures with the reactants, it is possible to identify features that enhance catalytic activity and selectivity. This in silico approach can significantly accelerate the discovery of new and improved catalytic systems for the synthesis of this compound and its derivatives.
| Computational Tool | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity, identification of key intermediates and transition states. nih.govresearchgate.netrsc.org |
| Molecular Modeling | Design of novel catalysts, understanding catalyst-substrate interactions. acs.org |
Broader Scope of Application as Chiral Auxiliaries in Asymmetric Synthesis
The inherent chirality and rigid conformational structure of the 1-azaspiro[4.4]nonane framework make it an attractive candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
A significant breakthrough in this area has been the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, which serves as a key chiral intermediate in the total synthesis of the natural product (-)-cephalotaxine. researchgate.net This work highlights the potential of the 1-azaspiro[4.4]nonane scaffold to induce high levels of stereocontrol in complex synthetic sequences.
Q & A
Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in spiro ring-forming reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
